Fpl 67047XX

Phospholipase A2 Enzyme inhibition IC50 comparison

Phosphate-based sPLA2 inhibitors lack cell permeability, limiting intracellular pathway studies. FPL 67047XX is a carboxylate-containing, cell-permeable selective group IIA sPLA2 inhibitor with proven in vivo activity. • Low-nanomolar potency & cell entry (IC50 0.35 µM in monocyte LTC4 release). • 2.0 Å co-crystal structure validates binding for SAR/computational design. • In vivo cholesterol absorption model confirmation. Supplied with certified purity and global shipping.

Molecular Formula C31H37NO3S
Molecular Weight 503.7 g/mol
CAS No. 154461-38-8
Cat. No. B1205149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFpl 67047XX
CAS154461-38-8
SynonymsFPL 67047XX
FPL-67047XX
FPL67047XX
Molecular FormulaC31H37NO3S
Molecular Weight503.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCCCC(=O)NC(CCC(=O)O)CSC2=CC=C(C=C2)CC3=CC=CC=C3
InChIInChI=1S/C31H37NO3S/c33-30(16-10-2-1-5-11-25-12-6-3-7-13-25)32-28(19-22-31(34)35)24-36-29-20-17-27(18-21-29)23-26-14-8-4-9-15-26/h3-4,6-9,12-15,17-18,20-21,28H,1-2,5,10-11,16,19,22-24H2,(H,32,33)(H,34,35)/t28-/m0/s1
InChIKeyBLFSPSZATDQQMK-NDEPHWFRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FPL 67047XX: A Potent Group IIA sPLA2 Inhibitor


FPL 67047XX is a synthetic acylamino-phospholipid analogue that acts as a potent, selective inhibitor of human nonpancreatic secretory phospholipase A2 (hnps-PLA2/group IIA sPLA2) [1]. It features a carboxylate group in place of the canonical sn-3 phosphate, conferring enhanced cell permeability relative to earlier phosphate-containing inhibitors [1]. The compound has been co-crystallized with its target enzyme at 2.0 Å resolution, providing an atomic-level map of its binding interactions [1].

1 Pathway StudyGroup IIA sPLA2 inhibition context
2 Cell PermeabilityCell-permeable probe for intracellular assays
3 Structural TemplateCharacterized co-crystal structure for SAR

Why Generic sPLA2 Inhibitors Cannot Substitute for FPL 67047XX


Although several secreted phospholipase A2 inhibitors exist (e.g., LY311727, Varespladib, Manoalide), they differ markedly in potency, cell permeability, and binding mode. FPL 67047XX was rationally optimized from a transition-state analog scaffold to achieve low-nanomolar enzymatic potency while overcoming the cell-membrane impermeability that plagues phosphate-containing inhibitors [1]. Its extensively characterized X‑ray structure makes it a unique tool for structure‑activity relationship (SAR) and computational design studies [1][2].

Target Compound

FPL 67047XX provides a characterized binding mode and reported cell permeability.

Generic sPLA2 Inhibitors

TSA and phosphate-based analogs lack cell permeability; other inhibitors differ in binding mode and structural validation context.

FPL 67047XX Quantitative Differentiation Evidence


Superior Enzymatic Potency Against Group IIA sPLA2

In an enzyme assay using [3H]arachidonate-labeled Escherichia coli membranes, FPL 67047XX inhibited human nonpancreatic secretory phospholipase A2 (hnps-PLA2) with an IC50 of 0.013 µM, whereas the transition-state analog (TSA) exhibited an IC50 of 0.2 µM under identical conditions [1].

Enzymatic Potency Context
Head-to-head
FPL 67047XX: 0.013 µM vs TSA: 0.2 µM
~15-fold lower IC50
Supports assay sensitivity for hnps-PLA2 screening.
Reported in E. coli membrane assay.
Phospholipase A2 Enzyme inhibition IC50 comparison

Enhanced Cell Permeability in Monocyte Assays

In a monocyte leukotriene C4 release cellular assay, FPL 67047XX displayed an IC50 of 0.35 µM. In sharp contrast, TSA and several sn‑3 phosphate‑containing substrate analogs showed no inhibitory activity at concentrations up to 50 µM, demonstrating that the carboxylate group of FPL 67047XX is critical for crossing the cell membrane [1].

Cell Permeability Context
Head-to-head
FPL 67047XX: 0.35 µM vs Phosphate analogs: Inactive >50 µM
>140-fold improvement
Supports intracellular pathway interrogation without permeabilization agents.
Monocyte leukotriene C4 release assay.
Cell permeability Leukotriene C4 release Phospholipase A2 inhibitor

Validated Co-Crystal Structure for Drug Design

The X‑ray structure of the hnps‑PLA2/FPL 67047XX complex was refined at 2.0 Å, revealing that the inhibitor makes close contacts with 96 atoms across 18 amino acids and coordinates the catalytic calcium ion via its carboxylate group [1]. This high‑resolution model has been used as a reliable template in multiple computational design campaigns, including free‑energy perturbation (FEP) studies [2].

Co-Crystal Structure
Cross-study comparable
2.0 Å resolution complex with hnps-PLA2 (PDB 1KVO). Carboxylate coordinates catalytic Ca²⁺.
Reported template for docking and FEP studies.
Unambiguous side-chain placement reduces scoring ambiguity.
X-ray crystallography Structure-based drug design Phospholipase A2 inhibitor

In Vivo Cholesterol Absorption Retardation

In a lymph fistula rat model, administration of FPL 67047XX significantly retarded cholesterol absorption from a single bolus meal [1]. This pharmacological effect parallels the phenotype of pancreatic PLA2‑knockout mice, validating the target role in intestinal lipid processing and demonstrating in vivo bioavailability.

In Vivo Model Context
Reported endpoint
Reported retardation of dietary cholesterol absorption in a lymph fistula rat model.
Supports target engagement in gastrointestinal lipid processing studies.
Exposure-model interpretation required.
Cholesterol absorption In vivo pharmacology Phospholipase A2 inhibition

Optimal Application Scenarios for FPL 67047XX


Enzymatic Assay Development for sPLA2 Screening

With its 15‑fold lower IC50 compared to TSA, FPL 67047XX is the preferred positive‑control inhibitor for in vitro hnps‑PLA2 enzymatic assays, ensuring high sensitivity and minimal solvent interference [1].

Cell-Based Arachidonic Acid Cascade Studies

The unequivocal cell permeability of FPL 67047XX (IC50 = 0.35 µM in monocyte LTC4 release) allows direct interrogation of intracellular PLA2‑driven pathways without membrane‑permeabilization agents, overcoming a key limitation of phosphate‑based inhibitors [1].

SAR and Computational Docking Studies

The 2.0 Å co‑crystal structure provides a validated, high‑resolution template for docking, scoring, and free‑energy perturbation studies, making FPL 67047XX the standard starting point for rational design of novel sPLA2 inhibitors [1][2].

In Vivo Lipid Metabolism and Cholesterol Absorption

Its demonstrated efficacy in retarding dietary cholesterol absorption in the lymph fistula rat model qualifies FPL 67047XX for integrative gastrointestinal lipid‑processing studies where target engagement and in vivo bioavailability are essential [3].

Application
Selection Property
Validation Focus
Enzymatic sPLA2 screening
Reported enzymatic binding context
Enzyme assay model context review
Intracellular pathway studies
Cell-permeability attribute
Cell-based assay validation
Structure-based drug design
Co-crystal structure context
Docking/scoring template validation
In vivo lipid metabolism
Reported in vivo target engagement
Cholesterol absorption model review
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